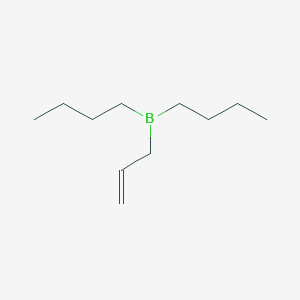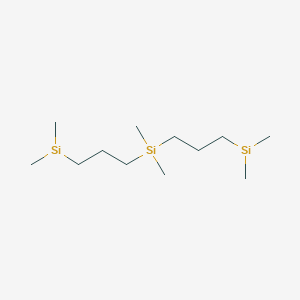![molecular formula C4H6Cl3OPS B14646006 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride CAS No. 53677-38-6](/img/structure/B14646006.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It contains a phosphonic dichloride group, which is often involved in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride typically involves the reaction of a suitable phosphonic acid derivative with thionyl chloride (SOCl₂) in the presence of a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme can be represented as follows:
R-PO(OH)₂+SOCl₂→R-POCl₂+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of phosphonic esters, amides, or thiophosphonates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phosphonic acid derivatives.
科学研究应用
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
作用机制
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of organophosphorus compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
相似化合物的比较
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonic dichloride
Uniqueness
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other analogs may not be as effective.
属性
CAS 编号 |
53677-38-6 |
|---|---|
分子式 |
C4H6Cl3OPS |
分子量 |
239.5 g/mol |
IUPAC 名称 |
1-chloro-2-dichlorophosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C4H6Cl3OPS/c1-2-10-4(5)3-9(6,7)8/h3H,2H2,1H3 |
InChI 键 |
RWFZZRMDTMEUJZ-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=CP(=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


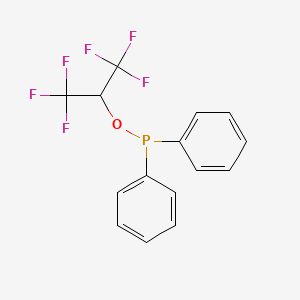
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
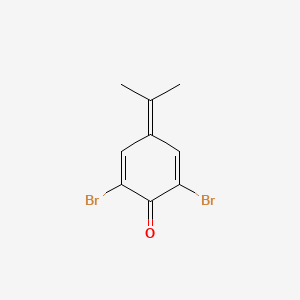
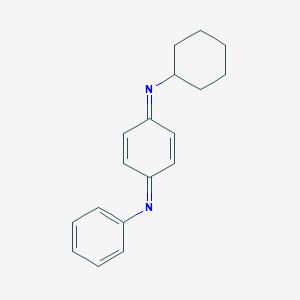
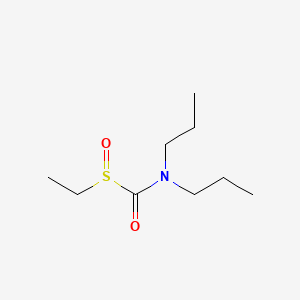

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
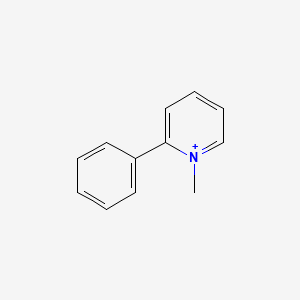
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

